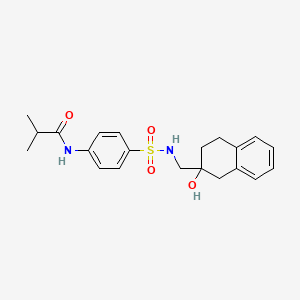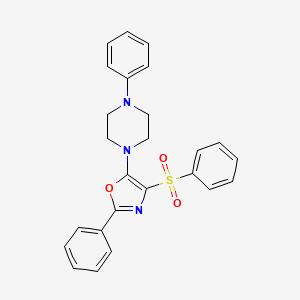
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is not well understood. However, it is believed that 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole exerts its effects through the modulation of various cellular signaling pathways. For example, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been shown to exhibit a variety of biochemical and physiological effects. For example, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been shown to modulate the activity of certain neurotransmitter receptors, leading to a reduction in neuronal excitability.
実験室実験の利点と制限
One advantage of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is its potential as a multi-target drug, meaning that it can exert its effects through the modulation of multiple cellular signaling pathways. Additionally, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one limitation of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole. One potential direction is the development of new 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole and its potential applications in various scientific fields. Finally, studies are needed to evaluate the safety and efficacy of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole in vivo, with the ultimate goal of developing new drugs for the treatment of various diseases.
合成法
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form 2-phenylhydrazine. The resulting compound is then reacted with piperazine to produce 2-phenyl-5-(4-phenylpiperazin-1-yl)oxazole. Finally, the compound is sulfonated with phenylsulfonyl chloride to yield 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole.
科学的研究の応用
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy.
In the field of biochemistry, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-32(30,22-14-8-3-9-15-22)24-25(31-23(26-24)20-10-4-1-5-11-20)28-18-16-27(17-19-28)21-12-6-2-7-13-21/h1-15H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSLNGFPNPQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

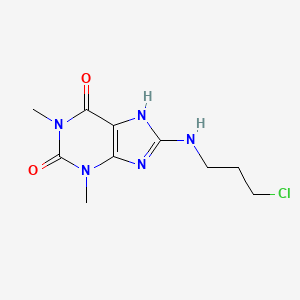
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)


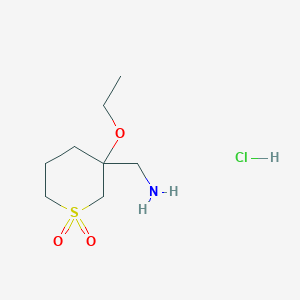
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
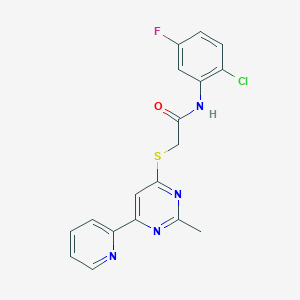
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
